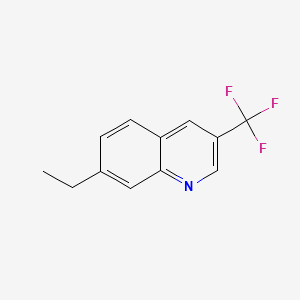
7-Ethyl-3-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound for various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-3-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-propyl-3-iodoquinoline with ClCF2CO2Me, CuI, and KF in DMF under reflux conditions . Another approach involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .
Industrial Production Methods: Industrial production of fluorinated quinolines often employs large-scale cyclization and cycloaddition reactions, nucleophilic substitution of halogen atoms, and direct fluorination techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
7-Ethyl-3-(trifluoromethyl)quinoline has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Ethyl-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: 7-Ethyl-3-(trifluoromethyl)quinoline is unique due to the presence of both an ethyl and a trifluoromethyl group, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits enhanced stability and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H10F3N |
|---|---|
Peso molecular |
225.21 g/mol |
Nombre IUPAC |
7-ethyl-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H10F3N/c1-2-8-3-4-9-6-10(12(13,14)15)7-16-11(9)5-8/h3-7H,2H2,1H3 |
Clave InChI |
NPXRSSVNALPASA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=NC=C(C=C2C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


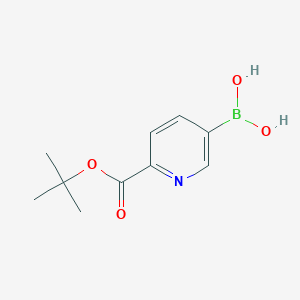
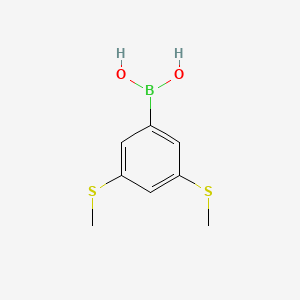
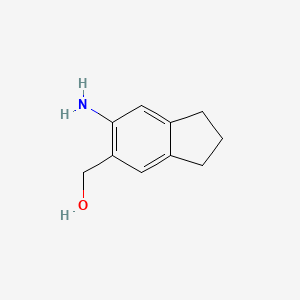
![2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13474982.png)
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)
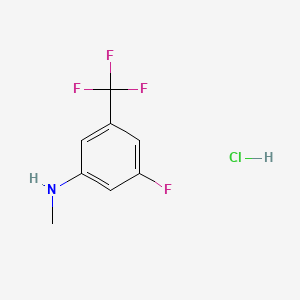
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B13475013.png)
![(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride](/img/structure/B13475019.png)
![2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride](/img/structure/B13475021.png)


![6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13475029.png)

